ethyl[(1-ethyl-1H-pyrazol-3-yl)methyl]amine ethyl[(1-ethyl-1H-pyrazol-3-yl)methyl]amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15751625
InChI: InChI=1S/C8H15N3/c1-3-9-7-8-5-6-11(4-2)10-8/h5-6,9H,3-4,7H2,1-2H3
SMILES:
Molecular Formula: C8H15N3
Molecular Weight: 153.22 g/mol

ethyl[(1-ethyl-1H-pyrazol-3-yl)methyl]amine

CAS No.:

Cat. No.: VC15751625

Molecular Formula: C8H15N3

Molecular Weight: 153.22 g/mol

* For research use only. Not for human or veterinary use.

ethyl[(1-ethyl-1H-pyrazol-3-yl)methyl]amine -

Specification

Molecular Formula C8H15N3
Molecular Weight 153.22 g/mol
IUPAC Name N-[(1-ethylpyrazol-3-yl)methyl]ethanamine
Standard InChI InChI=1S/C8H15N3/c1-3-9-7-8-5-6-11(4-2)10-8/h5-6,9H,3-4,7H2,1-2H3
Standard InChI Key YFFLOIUFNVUYIO-UHFFFAOYSA-N
Canonical SMILES CCNCC1=NN(C=C1)CC

Introduction

Structural Characteristics and Molecular Properties

Core Molecular Architecture

Ethyl[(1-ethyl-1H-pyrazol-3-yl)methyl]amine features a pyrazole ring—a five-membered heterocycle with two adjacent nitrogen atoms—substituted at the 1-position with an ethyl group and at the 3-position with a methylamine side chain. The amine nitrogen is further bonded to an ethyl group, classifying it as a secondary amine. This configuration introduces both hydrophobic (ethyl groups) and hydrophilic (amine) regions, influencing solubility and intermolecular interactions.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₈H₁₅N₃
Molecular Weight153.22 g/mol
IUPAC NameN-[(1-Ethylpyrazol-3-yl)methyl]ethanamine
Canonical SMILESCCNCC1=NN(C=C1)CC
Standard InChIInChI=1S/C8H15N3/c1-3-9-7-8-5-6-11(4-2)10-8/h5-6,9H,3-4,7H2,1-2H3

Synthesis and Optimization Strategies

Reaction Pathways

The synthesis typically proceeds via a two-step approach:

  • Pyrazole Ring Formation: Condensation of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

  • Amine Functionalization: Alkylation of the pyrazole-methyl intermediate with ethyl bromide or similar agents in polar aprotic solvents.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)
Pyrazole formationHydrazine hydrate, ethanol, reflux, 12 h65–75
Methylamine alkylationEthyl bromide, K₂CO₃, DMF, 60°C, 8 h70–80

Purification and Characterization

Post-synthetic purification employs recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent). Purity is assessed via HPLC (>95% purity typical), with final characterization using MS and elemental analysis.

Chemical Reactivity and Derivative Formation

Nucleophilic Amine Reactions

The secondary amine participates in characteristic reactions:

  • Alkylation/Acylation: Forms quaternary ammonium salts or amides with alkyl halides or acyl chlorides.

  • Schiff Base Formation: Reacts with aldehydes/ketones to generate imines, useful in coordination chemistry.

Pyrazole Ring Modifications

Electrophilic substitution at the pyrazole 4-position is feasible under nitration or sulfonation conditions, though steric hindrance from the ethyl group may limit reactivity.

Activity TypeProposed MechanismStudy Status
AntimicrobialDisruption of microbial cell membranesIn silico models
AntitumorApoptosis induction via caspase activationPreclinical
Anti-inflammatoryCOX-2 inhibitionTheoretical

Toxicity and Pharmacokinetics

No in vivo toxicity data are available. Computational ADMET predictions suggest moderate blood-brain barrier permeability and hepatic metabolism via CYP3A4.

Applications in Scientific Research

Medicinal Chemistry

The compound serves as a scaffold for developing kinase inhibitors and GPCR modulators. Its amine group facilitates salt formation, enhancing solubility for drug formulations.

Material Science

As a ligand, it coordinates to transition metals (e.g., Cu²⁺, Fe³⁺) to form complexes with potential catalytic or magnetic properties.

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